Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate
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Overview
Description
Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate: is an organic compound with the molecular formula C15H21NO4. It is a derivative of propanoic acid and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Esterification: The protected amino compound is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or primary amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. The Boc protecting group is particularly useful in peptide synthesis.
Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc protecting group provides stability, allowing the compound to be selectively deprotected under acidic conditions. This selective deprotection is crucial in multi-step organic synthesis, where specific functional groups need to be activated at different stages.
Comparison with Similar Compounds
Methyl 2-(4-(aminomethyl)phenyl)propanoate: Similar structure but lacks the Boc protecting group.
Methyl 2-(4-(tert-butoxycarbonyl)amino)phenyl)acetate: Similar structure but with an acetate group instead of a propanoate group.
Methyl 2-(4-(tert-butoxycarbonyl)amino)phenyl)butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness: Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This makes it particularly useful in complex organic syntheses where selective activation of functional groups is required.
Properties
IUPAC Name |
methyl 2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11(14(18)20-6)12-7-9-13(10-8-12)17(5)15(19)21-16(2,3)4/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSKMYJWZZSVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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